3-Methoxy-L-tyrosine
CAS No.: 300-48-1
Cat. No.: VC21340680
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 300-48-1 |
---|---|
Molecular Formula | C10H13NO4 |
Molecular Weight | 211.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 |
Standard InChI Key | PFDUUKDQEHURQC-ZETCQYMHSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O |
SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Nomenclature | Alternative Names |
---|---|
Primary Name | 3-Methoxy-L-tyrosine |
Chemical Names | 3-Methoxy-4-hydroxyphenylalanine; (2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Related Compound Names | 3-O-Methyl-L-DOPA; L-3-Methoxy-4-hydroxyphenylalanine; 3-Methoxytyrosine |
Other Designations | Vanilalanine |
The compound is identified by specific registry numbers that facilitate its cataloging and retrieval in chemical databases:
Identifier | Value |
---|---|
CAS Number (Free Base) | 300-48-1 |
CAS Number (Monohydrate) | 200630-46-2 |
HMDB ID | HMDB0001434 |
These multiple nomenclatures reflect the compound's position at the intersection of amino acid biochemistry and neurotransmitter metabolism .
Molecular Structure and Composition
3-Methoxy-L-tyrosine features a modified aromatic ring structure that distinguishes it from standard tyrosine. The key structural characteristic is the methoxy group (-OCH3) at the 3-position of the aromatic ring, which alters its biochemical behavior and interactions within physiological systems.
Property | Specification |
---|---|
Molecular Formula (Free Base) | C₁₀H₁₃NO₄ |
Molecular Formula (Monohydrate) | C₁₀H₁₅NO₅ |
Molecular Weight (Free Base) | 211.22 g/mol |
Molecular Weight (Monohydrate) | 229.23 g/mol |
Structural Features | Phenolic hydroxyl group; Methoxy group at 3-position; Amino acid backbone |
The compound's structure includes a chiral center, specifically maintaining the L-configuration that is characteristic of naturally occurring amino acids. This stereochemistry is crucial for its biological activity and interactions with enzymes and receptors in physiological systems .
Physical and Chemical Properties
Physical Characteristics
3-Methoxy-L-tyrosine exhibits distinct physical properties that influence its handling, storage, and experimental applications. These properties are essential considerations for researchers working with this compound in laboratory settings.
Physical Property | Description |
---|---|
Appearance | Light Brown to Brown Solid |
Melting Point | 223-228°C (decomposed) |
Storage Requirements | 4°C, Hygroscopic |
Solubility | Slightly soluble in aqueous acid, DMSO, and methanol (when heated and sonicated) |
The compound's hygroscopic nature necessitates careful storage conditions to maintain its integrity. Its limited solubility in common solvents presents challenges for solution preparation in experimental settings, often requiring heating and sonication to achieve dissolution .
Chemical Reactivity
The chemical behavior of 3-Methoxy-L-tyrosine is influenced by its functional groups, particularly the phenolic hydroxyl group and the amino acid moiety. These structural features contribute to its reactivity and potential antioxidant properties.
The compound demonstrates pH-dependent solubility and reactivity, which is characteristic of amino acids with aromatic substituents. The presence of the methoxy group modifies the electron distribution in the aromatic ring, influencing its interactions with biological macromolecules and its participation in redox reactions. This modification is crucial for understanding its differential effects compared to unmodified tyrosine or related compounds like L-DOPA .
Biochemical Mechanisms and Physiological Roles
Metabolism and Biosynthesis
3-Methoxy-L-tyrosine occupies a significant position in catecholamine metabolism pathways. It is primarily formed as a metabolite of L-DOPA through the action of the enzyme catechol O-methyltransferase (COMT), which transfers a methyl group to the 3-position hydroxyl group of L-DOPA.
A key distinguishing feature of 3-Methoxy-L-tyrosine in metabolic pathways is that it is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity. This characteristic differentiates it from L-DOPA and influences its physiological effects and potential therapeutic applications .
Research has demonstrated that inhibition of COMT enhances the anti-Parkinsonian activity of L-DOPA, highlighting the complex interplay between these compounds in dopamine metabolism and regulation. The metabolic relationships between these compounds are supported by studies referenced in the scientific literature, including work by Soares-da Silva, P., et al. (Brain Res., 863, 293, 2000) and Deleu, D., et al. (Clin. Pharmacokinet., 41, 261, 2002) .
Neurotransmitter Regulation
3-Methoxy-L-tyrosine exhibits significant effects on neurotransmitter systems, particularly those involving dopamine and other catecholamines. These effects underlie many of its observed physiological and potential therapeutic actions.
The compound is believed to support dopamine production and regulation, which may contribute to improvements in mood and cognitive function. Additionally, it may influence the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, which play crucial roles in stress response, focus, and alertness .
Some research suggests that 3-Methoxy-L-tyrosine may act as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for breaking down neurotransmitters like dopamine. This inhibition could potentially lead to increased levels of dopamine and other catecholamines, enhancing their effects on neural function and behavior .
Neurological Implications
Experimental evidence supports the neurological effects of 3-Methoxy-L-tyrosine, particularly in the context of Parkinson's disease and related conditions. Research has demonstrated that the compound can increase dopamine levels in the brains of rats with experimentally induced Parkinson's disease. Furthermore, human studies have indicated that 3-Methoxy-L-tyrosine can improve motor function and reduce symptoms in individuals with Parkinson's disease .
These findings suggest that 3-Methoxy-L-tyrosine may have neuroprotective properties or may compensate for dopamine deficiencies through mechanisms distinct from those of L-DOPA. The compound's unique metabolic profile and interactions with neurotransmitter systems position it as a compound of interest for neurological research and potential therapeutic development.
Clinical Significance and Biomarker Role
Association with Metabolic Disorders
3-Methoxy-L-tyrosine serves as an important biochemical marker for several metabolic disorders, particularly those affecting neurotransmitter metabolism. It is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis .
Chronically elevated levels of 3-Methoxy-L-tyrosine in biological fluids can indicate disruptions in catecholamine metabolism, providing diagnostic information for clinicians. The compound has also been linked to several other inborn metabolic disorders, including sepiapterin reductase deficiency, which affects the synthesis of tetrahydrobiopterin, an essential cofactor in the hydroxylation of aromatic amino acids .
Relationship to Neurological Conditions
Beyond metabolic disorders, 3-Methoxy-L-tyrosine has been associated with several neurological conditions. Research has identified relationships between this compound and conditions such as epilepsy, particularly early-onset forms that are vitamin B6-dependent, as well as pyridoxamine 5'-phosphate oxidase deficiency .
The compound's connections to these conditions highlight its role in neural metabolism and function, suggesting that alterations in its levels or metabolism may contribute to or reflect neurological dysfunction. These associations provide potential avenues for diagnostic applications and therapeutic interventions targeting 3-Methoxy-L-tyrosine metabolism or related pathways.
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